molecular formula C14H29NO B1213311 Myristic amide CAS No. 638-58-4

Myristic amide

Cat. No.: B1213311
CAS No.: 638-58-4
M. Wt: 227.39 g/mol
InChI Key: QEALYLRSRQDCRA-UHFFFAOYSA-N
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Description

Tetradecanamide (C₁₄H₂₉NO), also known as myristamide, is a saturated fatty acid amide derived from myristic acid (tetradecanoic acid). It consists of a 14-carbon alkyl chain linked to an amide functional group. This compound has been identified in natural and synthetic contexts. For example, it is a structural component of ceramides, such as (2S,3S,4R,5R)-N-(1,3,4,5-tetrahydroxyundecan-2-yl)tetradecanamide, isolated from Odyendyea gabonensis . Synthetic derivatives of tetradecanamide, such as N-(2-hydroxy-2-phenylethyl)-tetradecanamide, have been characterized using NMR and HR-MS, confirming their structural integrity .

Properties

IUPAC Name

tetradecanamide
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InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEALYLRSRQDCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060934
Record name Tetradecanamide
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Molecular Weight

227.39 g/mol
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CAS No.

638-58-4
Record name Tetradecanamide
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Record name Myristamide
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Record name Tetradecanamide
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Record name Tetradecanamide
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Record name Tetradecanamide
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Record name Myristamide
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Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Myristoyl Chloride :
    Myristic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form myristoyl chloride. The reaction is typically conducted at reflux (70–80°C) in an inert solvent such as diethyl ether or dichloromethane. Excess SOCl₂ ensures complete conversion, with hydrogen chloride (HCl) and sulfur dioxide (SO₂) evolved as gaseous byproducts:

    CH3(CH2)12COOH+SOCl2CH3(CH2)12COCl+SO2+HCl\text{CH}_3(\text{CH}_2)_{12}\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_{12}\text{COCl} + \text{SO}_2 + \text{HCl}
  • Ammonolysis to Tetradecanamide :
    The myristoyl chloride is subsequently treated with concentrated aqueous ammonia or ammonium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the ammonia acts as a nucleophile, displacing the chloride ion to form tetradecanamide. This step is performed at 0–5°C to minimize side reactions, yielding a white crystalline product after recrystallization from ethanol:

    CH3(CH2)12COCl+2NH3CH3(CH2)12CONH2+NH4Cl\text{CH}_3(\text{CH}_2)_{12}\text{COCl} + 2\text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_{12}\text{CONH}_2 + \text{NH}_4\text{Cl}

Table 1: Optimization Parameters for Classic Amidation

ParameterValue/Range
Reaction Temperature70–80°C (Step 1); 0–5°C (Step 2)
SolventDiethyl ether or dichloromethane
Molar Ratio (SOCl₂:Acid)1.2:1
Yield75–80%
Purity (Recrystallized)>98% (by NMR)

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding colorless crystals with a melting point of 105–107°C. Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.25 (m, 20H, CH₂), 2.18 (t, 2H, COCH₂), 5.92 (br s, 1H, NH).

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch).

Industrial-Scale Production Considerations

While laboratory methods prioritize precision, industrial synthesis of tetradecanamide requires cost-effective and scalable protocols. Although specific industrial data for tetradecanamide are limited, insights can be extrapolated from analogous amidation processes.

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to enhance reaction efficiency and safety. Key advantages include:

  • Reduced Reaction Time : Automated temperature and pressure control minimize side reactions.

  • Waste Management : Integrated scrubbers capture HCl and SO₂ emissions, aligning with environmental regulations.

Catalyst Optimization

Heterogeneous catalysts, such as silica-supported sulfonic acids, are under investigation to replace traditional SOCl₂. These catalysts offer reusability and reduce corrosive waste, though yields remain suboptimal (60–65%) compared to classical methods.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Classic AmidationHigh yield, simplicityCorrosive reagents, waste
Industrial ContinuousScalable, efficientHigh capital investment
EnzymaticEco-friendly, mildLow yield, enzyme cost

Chemical Reactions Analysis

Types of Reactions: Tetradecanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, tetradecanamide can be hydrolyzed to myristic acid and ammonia.

    Oxidation: Tetradecanamide can be oxidized to produce myristic acid and other oxidation products.

    Reduction: It can be reduced to form primary amines and alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Tetradecanamide serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its ability to form hydrogen bonds allows it to participate in intermolecular interactions that are crucial for developing new chemical entities.

Biology

In biological research, tetradecanamide is studied for its role in cell membrane structure and function. It interacts with lipids and proteins, thereby affecting membrane fluidity and permeability. Notably, it has been shown to influence lipid metabolism and cellular signaling pathways, making it a subject of interest for studies related to metabolic disorders.

Medicine

Tetradecanamide has potential therapeutic applications, particularly in modulating lipid metabolism and inflammation. Research indicates that it may play a role in treating conditions related to obesity and metabolic syndrome by influencing the expression of genes involved in lipid metabolism and inflammatory responses.

Biological Activities

Tetradecanamide exhibits notable biological activities that contribute to its applications:

  • Antimicrobial Activity : Studies have shown that fatty acid amides, including tetradecanamide, possess antimicrobial properties against various pathogens. This activity enhances with the increase in carbon chain length, indicating its potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects : Research suggests that tetradecanamide may modulate inflammatory responses, making it relevant for therapeutic strategies aimed at treating inflammatory diseases.
  • Influence on Cancer Cell Lines : Tetradecanamide has been implicated in studies examining its effects on cancer cell proliferation. Its derivatives have shown promise in inhibiting cell growth in various cancer types.

Case Study 1: Metabolomics in Polycystic Ovary Syndrome

A study examined the metabolomic profile of patients with polycystic ovary syndrome (PCOS) and identified tetradecanamide among other metabolites as significantly altered post-treatment with combined oral contraceptives. This highlights its role as a biomarker for metabolic changes associated with hormonal treatments .

Case Study 2: Antimicrobial Efficacy

Research into fatty acid amides demonstrated that tetradecanamide exhibits higher antimicrobial activity compared to its unmodified counterparts. This property was particularly noted against yeast and bacteria, suggesting its application in pharmaceutical formulations aimed at combating infections .

Mechanism of Action

The mechanism of action of tetradecanamide involves its interaction with cell membrane lipids and proteins. It can modulate membrane fluidity and permeability by integrating into the lipid bilayer. This integration can affect the function of membrane-bound enzymes and receptors, influencing various cellular processes. Tetradecanamide may also interact with specific molecular targets, such as ion channels and transporters, altering their activity and contributing to its biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Amides

Tetradecanamide derivatives differ primarily in their substituents on the nitrogen atom, which significantly influence their physicochemical and biological properties. Key structural analogs include:

Table 1: Structural Derivatives of Tetradecanamide

Compound Name Substituents Key Properties/Applications Reference
N-Phenyltetradecanamide (3p) Phenyl group Antifungal activity
N,N-bis(2-hydroxyethyl)tetradecanamide Two hydroxyethyl groups Enhanced solubility in polar solvents
N-(2-(2-tridecylimidazolyl)ethyl)tetradecanamide Tridecyl-imidazole moiety Corrosion inhibition in acidic media
N-(4-fluorophenyl)tetradecanamide (3r) Fluorophenyl group Potential antifungal agent
Hexadecanamide 16-carbon chain Role in insect chemical communication

Key Observations :

  • Chain Length : Hexadecanamide (16 carbons) is more hydrophobic than tetradecanamide, impacting its ecological roles in insect cuticular hydrocarbon profiles .
  • Substituent Effects : Aromatic groups (e.g., phenyl, fluorophenyl) enhance antifungal activity, while hydroxyethyl groups improve solubility .

Analytical Data :

  • NMR : ¹³C-NMR of N-(2-hydroxy-2-phenylethyl)-tetradecanamide shows peaks at δ 14.1 (CH₃), 22.7–36.6 (alkyl chain), and 174.9 ppm (amide carbonyl) .
  • Recovery Rates : In biodegradation studies, tetradecanamide recovery via agar diffusion assays reached 84.0% at high mass fractions .

Table 2: Analytical Characteristics

Compound Recovery Rate (%) Method Reference
Tetradecanamide 84.0 (high mass) Agar diffusion
9-Octadecenamide 104.9 ESI-MS

Biological Activity

Tetradecanamide, commonly known as myristamide, is a fatty amide derived from myristic acid. Its chemical formula is C14_{14}H29_{29}NO, and it has a molecular weight of approximately 227.39 g/mol. This compound is characterized by a long hydrophobic hydrocarbon chain, which contributes to its physical properties and biological activity. Tetradecanamide appears as a white crystalline solid with a melting point of about 104 °C.

Chemical Structure and Properties

The structure of tetradecanamide includes an amide functional group (-CONH2_2) attached to a long-chain fatty acid. This configuration influences its solubility, reactivity, and interactions with biological systems.

Property Value
Chemical FormulaC14_{14}H29_{29}NO
Molecular Weight227.39 g/mol
Melting Point104 °C
Physical AppearanceWhite crystalline solid

Biological Activities

Tetradecanamide exhibits several notable biological activities, making it a compound of interest in various research fields:

  • Antimicrobial Activity : Tetradecanamide has been shown to possess antimicrobial properties against various pathogens. Its long hydrophobic chain allows it to disrupt microbial membranes, leading to cell death.
  • Cytotoxic Effects : Research indicates that tetradecanamide can exhibit cytotoxic effects on certain cancer cell lines. For instance, studies have highlighted its potential in inhibiting the growth of cancer cells by inducing apoptosis (programmed cell death) through various mechanisms .
  • Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses. It has been suggested that tetradecanamide can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
  • Neuroprotective Effects : Preliminary studies suggest that tetradecanamide could have neuroprotective properties, potentially benefiting conditions like neurodegeneration by promoting neuronal survival and reducing oxidative stress.

Cytotoxicity Study

A study investigating the cytotoxic effects of tetradecanamide on human cancer cell lines demonstrated significant inhibitory effects at certain concentrations. The results indicated that:

  • At concentrations of 50 μM, tetradecanamide reduced cell viability to approximately 51.03% after 48 hours.
  • Higher concentrations led to increased cytotoxicity, suggesting a dose-dependent response.

These findings underscore the potential application of tetradecanamide in cancer therapeutics .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, tetradecanamide was tested against various bacterial strains:

  • Staphylococcus aureus : Exhibited notable inhibition at concentrations above 25 μg/mL.
  • Escherichia coli : Showed reduced growth at concentrations exceeding 50 μg/mL.

This suggests that tetradecanamide could be explored as a natural preservative or therapeutic agent against bacterial infections .

Comparative Analysis with Related Compounds

Tetradecanamide belongs to a class of fatty amides that share structural similarities but differ in their chain lengths and functional properties. Below is a comparison with other related compounds:

Compound Name Chemical Formula Unique Features
LauramideC12_{12}H25_{25}NOShorter carbon chain; commonly used in personal care products.
PalmitamideC16_{16}H33_{33}NOLonger carbon chain; used in food and cosmetic applications.
StearamideC18_{18}H37_{37}NOEven longer carbon chain; known for its emulsifying properties.
OleamideC18_{18}H35_{35}NOContains a double bond; exhibits unique biological activity related to sleep regulation.

Tetradecanamide's specific chain length and associated biological activities set it apart from other fatty amides while maintaining similar functional characteristics.

Q & A

Q. What are the standard laboratory protocols for synthesizing and purifying Tetradecanamide?

Tetradecanamide is typically synthesized via amidation reactions, such as coupling tetradecanoic acid with ammonia or amines under controlled conditions. Purification often involves recrystallization using solvents like ethanol or acetone, followed by vacuum drying to remove residues. Characterization via melting point analysis and thin-layer chromatography (TLC) ensures purity .

Q. Which analytical techniques are most effective for characterizing Tetradecanamide’s structural and physicochemical properties?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming the amide bond and alkyl chain structure (¹H and ¹³C NMR).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Differential Scanning Calorimetry (DSC) : To assess thermal stability and melting behavior .

Q. How does Tetradecanamide’s solubility vary across solvents, and what implications does this have for experimental design?

Tetradecanamide is sparingly soluble in polar solvents (e.g., water) but dissolves well in nonpolar solvents like chloroform or hexane. Researchers should select solvents based on reaction requirements (e.g., kinetic vs. thermodynamic control) and ensure compatibility with downstream applications (e.g., cell-based assays requiring DMSO solubilization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Tetradecanamide across studies?

Contradictions may arise from variations in experimental conditions (e.g., concentration, solvent, cell lines). To address this:

  • Replicate studies under standardized protocols.
  • Perform meta-analyses of existing data to identify confounding variables.
  • Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate findings .

Q. What experimental design considerations are critical when studying Tetradecanamide’s interactions with lipid bilayers or proteins?

  • Controls : Include negative (e.g., solvent-only) and positive controls (e.g., known membrane disruptors).
  • Concentration gradients : Test a range to identify threshold effects.
  • Techniques : Use surface plasmon resonance (SPR) for binding kinetics or fluorescence anisotropy for membrane fluidity changes .

Q. How can computational modeling complement experimental studies of Tetradecanamide’s mechanism of action?

Molecular dynamics (MD) simulations can predict binding affinities to target proteins or lipid interactions. Pair computational results with experimental validation (e.g., mutagenesis or isothermal titration calorimetry) to refine hypotheses .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Tetradecanamide toxicity studies?

  • Nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests for multi-group comparisons.
  • Principal Component Analysis (PCA) to identify correlated variables in high-throughput datasets .

Methodological Best Practices

  • Reproducibility : Document all synthesis and purification steps in detail, including solvent batches and equipment calibration .
  • Safety : While Tetradecanamide has no known hazards (GHS classification), use standard lab precautions (gloves, fume hood) due to limited toxicological data .
  • Data Reporting : Present raw data and processed results separately, with clear justification for normalization or outlier exclusion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myristic amide
Reactant of Route 2
Reactant of Route 2
Myristic amide

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